rel-(R,R)-THC

Estrogen Receptor Binding Affinity Enantioselectivity

ER signaling studies face a key confound: attributing transcriptional outcomes to ERα vs ERβ without genetic knockout. rel-(R,R)-THC (CAS 221368-54-3) resolves this-an ERα agonist (Ki=9.0 nM) and passive ERβ silent antagonist (Ki=3.6 nM) that blocks 17β-estradiol binding without recruiting corepressors, enabling clean pharmacological isolation of ERα-driven programs. • Dual pharmacology: ERα agonist / ERβ silent antagonist in a single stereodefined probe • Stereochemistry-critical: (S,S)-enantiomer exhibits 20-fold lower ERβ affinity & inverted agonist/antagonist function • ≥98% HPLC purity; shipped at ambient temperature; store at -20°C

Molecular Formula C22H24O2
Molecular Weight 320.4 g/mol
CAS No. 221368-54-3
Cat. No. B1619929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerel-(R,R)-THC
CAS221368-54-3
Molecular FormulaC22H24O2
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCCC1CC2=C(C=CC(=C2)O)C3=C1C4=C(CC3CC)C=C(C=C4)O
InChIInChI=1S/C22H24O2/c1-3-13-9-15-11-17(23)6-8-20(15)22-14(4-2)10-16-12-18(24)5-7-19(16)21(13)22/h5-8,11-14,23-24H,3-4,9-10H2,1-2H3/t13-,14-/m1/s1
InChIKeyMASYAWHPJCQLSW-ZIAGYGMSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





rel-(R,R)-THC: Chemical Identity & Procurement


rel-(R,R)-THC (CAS 221368-54-3) refers to the relative configuration of (R,R)-Tetrahydrochrysene, a non-steroidal, synthetic small molecule with the IUPAC name (5R,11R)-5,11-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol [1]. This compound is chemically distinct from Δ⁹-tetrahydrocannabinol (Δ⁹-THC) despite the shared 'THC' acronym; it possesses a tetracyclic chrysene core rather than a tricyclic dibenzopyran scaffold [2]. The 'rel-' designation indicates that the (R,R) relative stereochemistry is defined, distinguishing it from other stereoisomers such as (S,S)-THC and meso forms [2]. As an estrogen receptor (ER) ligand, rel-(R,R)-THC serves as a research tool for dissecting ERα- and ERβ-mediated signaling pathways [1].

1
Defined (R,R) stereochemistry for enantiomer-controlled ER studies
2
ERα/ERβ signaling pathway tool; no cannabinoid receptor activity
3
Non-steroidal chrysene scaffold, distinct from Δ⁹-THC

rel-(R,R)-THC Irreplaceability Among ER Ligands


Substitution of rel-(R,R)-THC with other ER ligands or compounds sharing the 'THC' acronym introduces critical experimental confounds. Unlike Δ⁹-THC, which binds cannabinoid receptors CB1 and CB2 with Ki values in the 5–80 nM range [1], rel-(R,R)-THC lacks CB receptor affinity and instead targets estrogen receptors with high potency [2]. Among ER ligands, rel-(R,R)-THC exhibits a unique dual pharmacological signature: it functions as an ERα agonist while simultaneously acting as an ERβ antagonist [3]. This mixed agonist/antagonist profile is not recapitulated by widely used ER modulators such as tamoxifen (ER antagonist in breast tissue), fulvestrant (pure ER antagonist), or ERβ-selective agonists like DPN and ERB-041 [3]. Furthermore, stereochemistry governs both binding affinity and functional activity—the (S,S)-enantiomer exhibits 20-fold lower ERβ affinity and opposite agonist/antagonist behavior [2]. Procurement of non-stereodefined material therefore yields functionally distinct populations.

!
ERα agonist / ERβ antagonist profile is not replicated by tamoxifen, fulvestrant, DPN, or ERB-041
!
(S,S)-enantiomer shows significantly lower ERβ affinity and opposite functional activity at ERβ
!
Compounds sharing 'THC' acronym (e.g., Δ⁹-THC) bind cannabinoid receptors; rel-(R,R)-THC does not

rel-(R,R)-THC Quantitative Binding & Selectivity


ER Subtype Binding: (R,R)- vs. (S,S)-THC

rel-(R,R)-THC binds ERα with Ki = 9.0 nM and ERβ with Ki = 3.6 nM, yielding a 2.5-fold higher affinity for ERβ relative to ERα [1]. In contrast, the enantiomeric (S,S)-THC exhibits 20-fold lower ERβ binding affinity compared to rel-(R,R)-THC, with functional activity inverted from antagonist to agonist at ERβ [2]. The stereochemical configuration thus controls both quantitative binding potency and qualitative functional outcome.

ER subtype binding
Head-to-head
ERα Ki = 9.0 nM; ERβ Ki = 3.6 nM (2.5× ERβ preference)
Enantiomer-specific binding context
(S,S)-THC: 20-fold lower ERβ affinity; stereochemical purity essential
Estrogen Receptor Binding Affinity Enantioselectivity Receptor Subtype Selectivity

ERβ Passive Antagonism

rel-(R,R)-THC functions as a passive (silent) antagonist at ERβ, a mechanism uniquely distinct from other known ERβ antagonists [1]. Unlike active antagonists that recruit corepressors and actively suppress transcription, passive antagonists occupy the ligand-binding domain without promoting coregulator recruitment or altering basal transcriptional activity [2]. This property enables the isolation of ligand occupancy effects from downstream signaling perturbations.

ERβ passive antagonism
Class-level
Silent antagonist; no corepressor recruitment
Supports ligand-occupancy mechanism studies
Distinct from active antagonists (e.g., 4-hydroxytamoxifen)
ERβ Antagonism Passive Antagonism Mechanism of Action Silent Antagonist

Functional Activity Inversion: (R,R)- vs. (S,S)-THC

rel-(R,R)-THC acts as an ERα agonist and ERβ antagonist in cell-based transcriptional assays [1]. The enantiomer (S,S)-THC, by contrast, functions as an agonist at both ERα and ERβ [2]. This functional inversion demonstrates that stereochemistry determines not only binding affinity but also the conformational changes that dictate agonist versus antagonist activity at ERβ [1].

Functional activity inversion
Head-to-head
(R,R)-THC: ERα agonist, ERβ antagonist
Enantiomer-dependent functional response
(S,S)-THC is agonist at both subtypes; procurement risk high
ERα Agonist ERβ Antagonist Enantiomer Pharmacology Functional Assay

ER Subtype Selectivity: rel-(R,R)-THC vs. DPN and PPT

rel-(R,R)-THC exhibits a unique selectivity profile among ER subtype-selective ligands. Propylpyrazole triol (PPT) is a highly ERα-selective agonist (ERα/ERβ selectivity >400-fold), while diarylpropionitrile (DPN) is an ERβ-selective agonist (ERβ/ERα selectivity ~70-fold) [1]. rel-(R,R)-THC is the only compound in this comparator set that combines ERα agonism with ERβ antagonism, providing a distinct pharmacological tool for studies where simultaneous activation of ERα and blockade of ERβ is required [2].

Selectivity vs. PPT/DPN
Cross-study
Unique mixed ERα agonist / ERβ antagonist phenotype
Niche pharmacological profile not matched by PPT or DPN
PPT: >400-fold ERα selective agonist; DPN: ~70-fold ERβ selective agonist
ER Subtype Selectivity Comparative Pharmacology Selective Estrogen Receptor Modulator

No Cannabinoid Receptor Activity

Despite the 'THC' nomenclature, rel-(R,R)-THC is structurally a tetrahydrochrysene derivative that does not bind to cannabinoid receptors CB1 or CB2 [1]. Δ⁹-THC, the principal psychoactive cannabinoid, binds CB1 with Ki values ranging from 5 to 80 nM and CB2 with Ki values of 3–75 nM [2]. The structural divergence—chrysene core versus dibenzopyran scaffold—results in complete target orthogonality [1].

No cannabinoid binding
Class-level
No CB1 or CB2 receptor engagement
Target orthogonality vs. Δ⁹-THC confirmed
Δ⁹-THC: CB1 Ki 5–80 nM, CB2 Ki 3–75 nM
Target Selectivity Cannabinoid Receptor Off-Target Activity

rel-(R,R)-THC Research Applications


ERα- vs. ERβ-Mediated Gene Expression

rel-(R,R)-THC enables researchers to pharmacologically isolate ERα-driven transcriptional programs from ERβ-modulated effects. By simultaneously activating ERα (Ki = 9.0 nM agonist activity) and antagonizing ERβ (Ki = 3.6 nM antagonist activity) [1], investigators can attribute estrogen-responsive gene expression changes specifically to ERα signaling. This application is supported by Harrington et al. (2003), who demonstrated that ER subtype-selective ligands produce distinct transcriptional fingerprints across diverse estrogen-responsive gene sites [2].

Enantiomer-Controlled ERβ Pharmacology

The functional inversion between rel-(R,R)-THC (ERβ antagonist) and (S,S)-THC (ERβ agonist) provides a matched enantiomeric pair for studying stereochemical control of ERβ pharmacology [1]. Researchers can use this pair to distinguish binding-dependent from conformation-dependent effects at ERβ, as both enantiomers occupy the ligand-binding domain but induce distinct receptor conformations and functional outcomes [2]. This application is particularly valuable for studies where genetic knockout of ERβ is impractical or where pharmacological dissection is preferred.

Passive Antagonism Reference for ERβ

As the only well-characterized passive (silent) antagonist of ERβ [1], rel-(R,R)-THC serves as an essential reference standard for distinguishing ligand occupancy effects from active antagonism mechanisms. In contrast to active ERβ antagonists that recruit corepressors and actively repress transcription, rel-(R,R)-THC blocks 17β-estradiol binding without promoting coregulator recruitment [2]. This property makes rel-(R,R)-THC the preferred tool for studies requiring pure competitive antagonism at ERβ without confounding downstream signaling perturbations.

Cannabinoid Receptor Negative Control

For laboratories investigating both estrogen receptor and cannabinoid receptor pathways, rel-(R,R)-THC provides a valuable specificity control. Despite its 'THC' designation, rel-(R,R)-THC exhibits no measurable binding to CB1 or CB2 receptors, whereas Δ⁹-THC binds both receptors with Ki values in the low nanomolar range [1]. Researchers can use rel-(R,R)-THC to confirm that observed ER-mediated effects are not attributable to unintended cannabinoid receptor modulation [2].

Application
Selection Property
Validation Focus
ERα vs. ERβ gene expression studies
Dual ERα agonist / ERβ antagonist profile
ERα-driven transcriptional program isolation
Enantiomer-controlled ERβ pharmacology
Stereochemistry-dependent functional inversion
Matched (R,R)/(S,S) pair for ERβ conformational effects
Passive antagonism reference for ERβ
Silent antagonist without corepressor recruitment
Pure competitive antagonism endpoint verification
Cannabinoid receptor negative control
Complete CB1/CB2 target orthogonality
ER-mediated effect specificity confirmation

Technical Documentation Hub

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36 linked technical documents
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